Technical Monograph: N,4-Dimethyl-N-phenylbenzenesulfonamide
Technical Monograph: N,4-Dimethyl-N-phenylbenzenesulfonamide
Physicochemical Profile, Synthetic Utility, and Reactivity Guide[1][2]
Executive Summary
N,4-Dimethyl-N-phenylbenzenesulfonamide (CAS 599-62-2) is a tertiary sulfonamide characterized by high thermal stability and resistance to hydrolytic cleavage.[1][2] Structurally derived from the condensation of p-toluenesulfonyl chloride (tosyl chloride) and N-methylaniline, it serves as a critical reference standard in medicinal chemistry for evaluating sulfonamide bond stability.[1][2] Unlike its secondary sulfonamide analogs, it lacks an acidic N-H proton, rendering it inert to base-catalyzed alkylation under standard conditions.[1][2] Its primary utility lies as a robust protecting group model, a mechanistic probe for reductive desulfonylation, and a crystalline intermediate in organic synthesis.
Chemical Identity & Structural Analysis[1][2]
The compound features a sulfonyl group bridging a p-tolyl ring and an N-methyl-phenyl amine moiety.[1][2] The steric bulk of the N-phenyl and N-methyl groups forces the molecule into a twisted conformation, limiting the lone pair delocalization from nitrogen into the sulfonyl group compared to primary sulfonamides.[1]
| Property | Specification |
| IUPAC Name | N,4-Dimethyl-N-phenylbenzenesulfonamide |
| Common Synonyms | N-Methyl-N-phenyl-p-toluenesulfonamide; N-Tosyl-N-methylaniline |
| CAS Number | 599-62-2 |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2 |
| InChIKey | HEFFCQILGLLHQC-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physical state and solubility limits is essential for process design.[1][2] The compound is a crystalline solid at room temperature, distinguishing it from many liquid N-alkyl anilines.[1][2]
| Parameter | Value / Description | Context for R&D |
| Physical State | White to off-white crystalline solid | Easy to handle/weigh compared to oils.[1][2] |
| Melting Point | 92 – 93 °C [1] | Sharp melting point allows for purity verification via capillary melting.[1][2] |
| Solubility (Organic) | High: DCM, CHCl₃, EtOAc, THF, Acetone | Compatible with standard organic workups. |
| Solubility (Aqueous) | Negligible (< 0.1 mg/mL) | Highly lipophilic; precipitates in water.[1][2] |
| LogP (Predicted) | ~2.9 - 3.1 | Indicates good membrane permeability potential if used as a scaffold.[1][2] |
Synthesis & Manufacturing Protocol
The synthesis follows a classical Schotten-Baumann sulfonylation.[1][2] The use of pyridine acts as both the solvent and the acid scavenger (HCl sponge), driving the reaction to completion.[1]
Experimental Protocol
-
Reagents: p-Toluenesulfonyl chloride (1.1 equiv), N-methylaniline (1.0 equiv), Pyridine (Solvent/Base, 5-10 volumes).[1][2]
-
Procedure:
-
Dissolve N-methylaniline in anhydrous pyridine at 0 °C under inert atmosphere (N₂).
-
Add p-toluenesulfonyl chloride portion-wise over 15 minutes to control exotherm.[1][2]
-
Allow the mixture to warm to room temperature and stir for 4–12 hours (monitor by TLC, typically 30% EtOAc/Hexane).
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (excess) to neutralize pyridine and precipitate the product.
-
Isolation: Filter the solid or extract with Ethyl Acetate.[1][2] Wash organic layer with brine, dry over MgSO₄, and concentrate.[2][3][4]
-
Purification: Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexanes to yield colorless prisms.[1][2]
-
Reaction Pathway Visualization
Figure 1: Synthetic pathway via nucleophilic substitution at the sulfonyl sulfur.[1]
Spectroscopic Characterization
For quality control, the ¹H NMR spectrum is distinct.[1][2] The absence of an N-H signal confirms tertiary sulfonamide formation.[1][2]
-
¹H NMR (400 MHz, CDCl₃):
-
IR Spectroscopy (KBr):
Reactivity & Stability Profile
This compound represents a "locked" sulfonamide.[1][2] Its reactivity profile is defined by what it does not do (acid/base hydrolysis) and how it can be forcibly cleaved (reduction).[1][2]
A. Hydrolytic Stability
-
Acid/Base Resistance: Unlike amides, this sulfonamide is extremely resistant to hydrolysis.[1][2] Refluxing in 6M HCl or 10% NaOH typically results in >95% recovery of starting material.[1][2] This makes it an excellent protecting group for amines during harsh synthetic steps (e.g., oxidation, alkylation of other sites).
B. Reductive Cleavage (Deprotection)
To regenerate the amine (N-methylaniline), reductive conditions are required to cleave the S-N bond.[1][2]
-
Method 1: Sodium/Naphthalene (Single Electron Transfer): Effective at -78 °C in THF.[1][2]
-
Method 2: Magnesium/Methanol: A milder protocol utilizing Mg turnings in anhydrous methanol [2].[1][2]
-
Method 3: SmI₂ (Samarium Diiodide): Used for chemoselective cleavage in the presence of other sensitive groups.
Cleavage Mechanism Visualization
Figure 2: Reductive cleavage mechanism via single-electron transfer (SET).
Applications in R&D
-
Mechanistic Probe: Used to determine if a reaction condition proceeds via a radical mechanism.[1][2] The stability of the S-N bond in this molecule makes it a negative control in studies investigating labile sulfonamides.[1][2]
-
Crystallinity Inducer: The rigid p-tosyl group often enhances the crystallinity of oily amines, facilitating purification via recrystallization rather than chromatography.[1][2]
-
Intermediate: Precursor for N-methyl-N-phenyl-benzenesulfonyl isocyanates or related electrophiles used in heterocycle synthesis.[1][2]
Safety & Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Wear nitrile gloves and safety glasses.[1][2] Avoid inhalation of dust.[1][2]
-
Storage: Store at room temperature (15–25 °C) in a dry place. Stable indefinitely under ambient conditions.
References
-
Anderson, K. W.; Mendez-Perez, M.; Priego, J.; Buchwald, S. L.[1][2] "Facile N-Arylation of Amines and Sulfonamides." Journal of Organic Chemistry, 2003 , 68(25), 9563–9573. (Confirming MP 92-93 °C).[1][2][5]
-
Alonso, E.; Ramón, D. J.; Yus, M. "Reductive De-sulfonylation of Sulfonamides."[1][2] Tetrahedron, 1997 , 53(42), 14355-14368. (Methodology for cleavage).[1][2][5][6]
-
PubChem Compound Summary for CID 220023, N,4-Dimethyl-N-phenylbenzenesulfonamide.[1][2] National Center for Biotechnology Information.[1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. N-cyano-N-phenyl-p-toluenesulfonamide | C14H12N2O2S | CID 4465625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 4. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
Figure 1: Synthesis of N,4-Dimethyl-N-phenylbenzenesulfonamide from N-methylaniline and p-toluenesulfonyl chloride.
